molecular formula C21H19N5O2 B2834469 9-(4-methoxyphenyl)-6-phenyl-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one CAS No. 923185-37-9

9-(4-methoxyphenyl)-6-phenyl-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one

Cat. No.: B2834469
CAS No.: 923185-37-9
M. Wt: 373.416
InChI Key: LAIASUJDSCEHFO-UHFFFAOYSA-N
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Description

9-(4-Methoxyphenyl)-6-phenyl-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one is a polycyclic heterocyclic compound featuring a tetrazolo[5,1-b]quinazolinone core substituted with a 4-methoxyphenyl group at position 9 and a phenyl group at position 6. Its structural complexity and functional groups make it a candidate for pharmaceutical exploration, particularly in oncology and antimicrobial research. This article compares its structural, synthetic, and physicochemical properties with closely related triazolo- and tetrazoloquinazolinone derivatives.

Properties

IUPAC Name

9-(4-methoxyphenyl)-6-phenyl-5,6,7,9-tetrahydro-4H-tetrazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-28-16-9-7-14(8-10-16)20-19-17(22-21-23-24-25-26(20)21)11-15(12-18(19)27)13-5-3-2-4-6-13/h2-10,15,20H,11-12H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIASUJDSCEHFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=NN=NN25
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-methoxyphenyl)-6-phenyl-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one typically involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This method uses fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . Another method involves the use of copper-mediated tandem C(sp2)–H amination to provide quinazolinones from N-(quinolin-8-yl)benzamide and amidine hydrochlorides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can target the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Oxidation of the methoxyphenyl group can lead to the formation of quinones.

    Reduction: Reduction of the quinazoline ring can yield dihydroquinazoline derivatives.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The biological activities of 9-(4-methoxyphenyl)-6-phenyl-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one have been investigated in several studies:

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, analogs of related compounds have shown promising results in inhibiting the proliferation of colon cancer cells with IC50 values indicating potent activity .
  • Neuroprotective Effects : Compounds within the tetrazoloquinazoline class have been studied for their neuroprotective properties. They may modulate neurotransmitter systems and exhibit antioxidant activity that could be beneficial in neurodegenerative diseases .
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against a range of pathogens. This suggests potential applications in developing new antibiotics or antifungal agents .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Cancer Treatment : A study focusing on the compound's analogs revealed that certain modifications could enhance their selectivity and potency against specific cancer types. This opens avenues for targeted cancer therapies .
  • Neuroprotection : Research has shown that compounds similar to this compound can protect neuronal cells from oxidative stress-induced damage. This suggests their potential use in treating conditions like Alzheimer's disease .
  • Antimicrobial Efficacy : In vitro studies demonstrated that certain derivatives exhibited broad-spectrum antimicrobial activity. This could lead to novel treatments for resistant strains of bacteria .

Mechanism of Action

The mechanism of action of 9-(4-methoxyphenyl)-6-phenyl-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one involves its interaction with various molecular targets. The compound can induce cell cycle arrest and apoptosis in cancer cells by increasing the accumulation of intracellular reactive oxygen species (ROS). This leads to oxidative stress and subsequent cell death . Additionally, the compound can inhibit specific enzymes and signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Core Heterocyclic System

  • Target Compound: Contains a tetrazolo[5,1-b]quinazolinone system with four nitrogen atoms in the tetrazole ring .
  • Triazolo Analogs: Example: 6-(4-Methoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(1H)-one () has a triazolo[5,1-b]quinazolinone core with three nitrogen atoms. The substituent positions (4-methoxyphenyl at position 6 vs. 9) also differ . Substituent orientation impacts steric effects and electronic distribution, influencing reactivity and target binding.

Substituent Variations

  • Analogs like 9-(3-hydroxyphenyl)-2-(4-methoxyphenyl)-...triazolo[3,2-b]quinazolin-8-one () replace methoxy with hydroxyl, increasing polarity but reducing lipophilicity .
  • Halogen and Alkyl Substituents: 9-[4-(Diethylamino)phenyl]-...triazolo[5,1-b]quinazolin-8-one () introduces a diethylamino group, significantly altering basicity and solubility (logP = 3.57) .

Efficiency Comparison

  • Catalyst Use : Triazolo derivatives synthesized with NGPU catalyst achieve superior yields (80–95%) and shorter reaction times (1–2 hours) compared to traditional methods () .

Physicochemical Properties

Property Target Compound (Inferred) 6-(4-Methoxyphenyl)-9-phenyl-triazolo 9-[4-(Diethylamino)phenyl]-triazolo
Molecular Weight ~400–420 g/mol 416.48 g/mol 365.48 g/mol
logP ~3.5–4.0 (estimated) 3.57 3.57
Hydrogen Bond Donors 1 (quinazolinone NH) 1 1
Polar Surface Area ~50–60 Ų 54.29 Ų 54.29 Ų

Notes:

  • The target compound’s 4-methoxyphenyl group likely increases logP compared to hydroxyl-substituted analogs () .
  • Tetrazolo core may reduce solubility relative to triazolo derivatives due to higher nitrogen content and rigidity.

Anticancer Potential

  • Structural Clues : Methoxy groups in analogs (e.g., 4-methoxycarbazoles in ) correlate with cytotoxicity (IC₅₀ = 3.1–17.7 µM against HT-29 and KB cells) . The target compound’s 4-methoxyphenyl group may confer similar activity.
  • Mitochondrial Apoptosis: Carbazole derivatives () induce apoptosis via cytochrome c release and caspase-9 activation . Tetrazoloquinazolinones may share this mechanism due to structural similarities.

Antimicrobial Activity

  • Triazoloquinazolinones (e.g., 1-(4-pyridinyl)-...triazolo[4,3-a]quinazolin-5-one in ) show antimicrobial activity via interactions with bacterial enzymes . The target compound’s tetrazole ring could enhance binding to microbial targets.

Biological Activity

The compound 9-(4-methoxyphenyl)-6-phenyl-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one is a member of the tetrazoloquinazoline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity based on various research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a tetrazole ring fused to a quinazoline core with methoxy and phenyl substituents. These structural features are crucial for its biological activity.

Property Value
Molecular Formula C21H19N5O2
Molecular Weight 375.41 g/mol
IUPAC Name 9-(4-methoxyphenyl)-6-phenyl-4H-tetrazolo[5,1-b]quinazolin-8-one
Solubility Soluble in DMSO and ethanol

Anticancer Properties

Numerous studies have investigated the anticancer effects of this compound. Notably:

  • Cytotoxicity Against Cancer Cell Lines : The compound has shown significant cytotoxic effects against various cancer cell lines including breast (MCF-7), colon (HT-29), and leukemia cells (L1210). In vitro assays indicated that it induces apoptosis and inhibits cell proliferation through mechanisms involving DNA damage and cell cycle arrest .
Cell Line IC50 (µM) Effect
MCF-710.5Induces apoptosis
HT-2915.2Inhibits proliferation
L121012.3DNA damage

The proposed mechanisms through which this compound exerts its biological effects include:

  • DNA Interaction : The compound may bind to DNA or associated proteins leading to single-strand breaks and disruption of replication processes .
  • Enzyme Inhibition : It has been suggested that the compound inhibits key enzymes involved in cancer cell metabolism and proliferation.
  • Signal Transduction Pathway Modulation : The interaction with various receptors may alter signaling pathways related to cell survival and apoptosis .

Study on Antitumor Activity

A study conducted by researchers evaluated the antitumor efficacy of the compound in vivo using murine models. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone. Histological analysis showed increased apoptosis rates in tumor tissues treated with the compound .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies revealed that the compound is rapidly absorbed with a half-life suitable for therapeutic applications. Toxicological assessments indicated low toxicity profiles at effective doses in animal models.

Q & A

Q. What are the optimal synthetic routes for preparing 9-(4-methoxyphenyl)-6-phenyl-tetrazoloquinazolin-8-one, and how can yield/purity be maximized?

Methodological Answer: Synthesis involves multi-step procedures, typically starting with cyclocondensation of substituted quinazolinone precursors with tetrazole-forming reagents. Key steps include:

  • Precursor Functionalization: Introduce methoxyphenyl and phenyl groups via nucleophilic substitution or Suzuki coupling .
  • Cyclization: Use azide-alkyne cycloaddition or thermal ring closure under inert atmospheres (e.g., N₂) to form the tetrazole ring .
  • Optimization: Control reaction temperature (70–100°C) and solvent polarity (DMF or acetic acid) to minimize side products .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Critical Parameters:

  • Excess reagents (e.g., NaN₃) improve tetrazole ring formation .
  • Microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating .

Q. How can spectroscopic techniques validate the structure of this tetrazoloquinazolinone derivative?

Methodological Answer: A combination of techniques ensures structural confirmation:

  • ¹H/¹³C NMR: Identify proton environments (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons at δ 6.5–8.0 ppm) and carbonyl signals (C=O at δ ~170 ppm) .
  • IR Spectroscopy: Confirm lactam C=O stretch (~1680 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 429.1562) and fragmentation patterns .
  • X-ray Crystallography: Resolve stereochemistry and confirm fused ring systems .

Data Contradiction Resolution: Discrepancies in NMR splitting patterns may arise from dynamic rotational isomerism; variable-temperature NMR (VT-NMR) can clarify .

Q. What preliminary biological screening assays are appropriate for this compound?

Methodological Answer: Prioritize assays based on structural analogs:

  • Anticancer Activity: MTT assays against epithelial cancer lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Enzyme Inhibition: Test inhibition of dihydrofolate reductase (DHFR) or tyrosine kinases via fluorescence polarization .
  • Antimicrobial Screening: Disk diffusion assays against S. aureus and E. coli (MIC determination) .

Experimental Design: Include positive controls (e.g., methotrexate for DHFR) and validate results across triplicate runs .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxy vs. chloro groups) impact biological activity and selectivity?

Structure-Activity Relationship (SAR) Analysis:

Substituent PositionGroupBiological Activity (IC₅₀)Key InteractionReference
4-Methoxyphenyl-OCH₃12 µM (HeLa)H-bond with DHFR
4-Chlorophenyl-Cl8 µM (MCF-7)Hydrophobic pocket binding
2-Furyl-C₄H₃O25 µM (Antimicrobial)π-π stacking

Methodological Insight:

  • Replace methoxy with electron-withdrawing groups (e.g., -Cl) to enhance target affinity .
  • Use molecular docking (AutoDock Vina) to predict binding modes and guide synthesis .

Q. How can contradictory data in anticancer activity across studies be resolved?

Root Cause Analysis:

  • Assay Variability: Differences in cell line genetic profiles (e.g., p53 status in MCF-7 vs. MDA-MB-231) .
  • Solubility Issues: Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
  • Metabolic Stability: Evaluate compound half-life in liver microsomes to rule out false negatives .

Experimental Strategy:

  • Replicate studies using standardized protocols (e.g., NCI-60 panel) .
  • Cross-validate with apoptosis markers (e.g., caspase-3 activation) .

Q. What advanced NMR techniques elucidate dynamic behavior in solution?

Methodological Answer:

  • NOESY/ROESY: Detect through-space correlations to confirm spatial arrangement of substituents .
  • ¹⁵N-Labeling: Trace tetrazole ring nitrogen environments (requires synthetic incorporation of ¹⁵N-azide) .
  • Relaxation Measurements (T₁/T₂): Assess molecular rigidity/flexibility in DMSO-d₆ vs. CDCl₃ .

Case Study: VT-NMR (-40°C to +80°C) can resolve overlapping signals caused by ring puckering .

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